

# ACP-105: A Deep Dive into its Molecular Structure and Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ACP-105   |           |
| Cat. No.:            | B15541016 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

ACP-105 is a potent, orally bioavailable, non-steroidal selective androgen receptor modulator (SARM) that has garnered significant interest for its potential therapeutic applications, ranging from muscle wasting conditions to neurodegenerative diseases.[1][2][3] Unlike traditional anabolic steroids, ACP-105 exhibits tissue-selective anabolic effects, primarily targeting muscle and bone while demonstrating minimal impact on androgenic tissues such as the prostate. This favorable pharmacological profile positions it as a promising candidate for various clinical indications. This technical guide provides an in-depth analysis of the molecular structure, structure-activity relationship (SAR), and biological activity of ACP-105, intended for researchers, scientists, and professionals in the field of drug development.

# **Molecular Structure**

The chemical structure of **ACP-105** is 2-chloro-4-(3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile.[1][2] Its unique three-dimensional conformation is crucial for its high-affinity binding to the androgen receptor (AR) and its subsequent modulation of receptor function.

Chemical Formula: C16H19ClN2O[2] Molar Mass: 290.79 g·mol-1[2]



The core structure consists of a substituted benzonitrile ring linked to a bicyclic azabicyclo[3.2.1]octane moiety. The specific substitutions on both the aromatic ring and the bicyclic system are critical for its selective androgenic activity.

# Structure-Activity Relationship (SAR)

The discovery of **ACP-105** emerged from systematic structure-activity relationship studies of a series of related compounds.[1][4] Modifications to different parts of the molecule have been shown to significantly influence its binding affinity, efficacy, and tissue selectivity. The following table summarizes the SAR data for **ACP-105** and key analogs as reported in the primary literature.

| Compo<br>und   | R1 | R2  | R3  | R4  | AR Binding Affinity (pEC50, WT)[4] | AR Binding Affinity (pEC50, T877A) [4] | Functio<br>nal<br>Activity<br>(R-SAT)<br>[4] |
|----------------|----|-----|-----|-----|------------------------------------|----------------------------------------|----------------------------------------------|
| ACP-105<br>(1) | Cl | СНЗ | ОН  | СНЗ | 9.0                                | 9.4                                    | Partial<br>Agonist                           |
| Analog 2       | Н  | Н   | ОН  | CH3 | -                                  | -                                      | -                                            |
| Analog<br>9d   | Cl | СНЗ | Н   | Н   | -                                  | -                                      | Antagoni<br>st                               |
| Analog<br>10   | Cl | СНЗ | -O- | -   | -                                  | -                                      | Antagoni<br>st                               |
| Analog<br>11   | Cl | СНЗ | ОН  | Н   | -                                  | -                                      | Antagoni<br>st                               |
| Analog<br>13   | F  | СНЗ | Н   | Н   | -                                  | -                                      | Antagoni<br>st                               |

WT: Wild Type Androgen Receptor; T877A: Mutated Androgen Receptor.

Key takeaways from the SAR studies include:



- The chloro and methyl groups on the benzonitrile ring are important for high-affinity binding.
- The 3-hydroxy-3-methyl substitution on the azabicyclo[3.2.1]octane moiety is crucial for its
  partial agonist activity. Removal or alteration of these groups can lead to a switch from
  agonist to antagonist activity.[4]
- The nitrile group is a common feature in many non-steroidal SARMs and is believed to be a key pharmacophore for androgen receptor interaction.

# **Biological Activity and Mechanism of Action**

ACP-105 functions as a partial agonist of the androgen receptor.[1][4] This means that it binds to the AR and activates it, but not to the same full extent as endogenous androgens like testosterone or dihydrotestosterone (DHT). This partial agonism is a key factor in its tissue-selective effects.

# **Anabolic Activity**

In preclinical studies, **ACP-105** has demonstrated significant anabolic effects on muscle and bone. In a study on castrated male rats, **ACP-105** improved anabolic parameters with only minimal effects on androgenic tissues.[4] It has been shown to increase lean muscle mass and bone density.

# **Neuroprotective Effects**

Emerging research suggests that **ACP-105** also possesses neuroprotective properties. Studies in animal models of Alzheimer's disease have shown that **ACP-105** can reduce anxiety-like behavior and, when co-administered with an estrogen receptor  $\beta$  agonist, enhance spatial memory.[3]

# **Signaling Pathway**

**ACP-105** exerts its effects by binding to the androgen receptor, a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. In the nucleus, the **ACP-105**-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. The tissue



selectivity of **ACP-105** is thought to be due to its unique interaction with the AR, leading to the recruitment of a specific set of coactivators and corepressors in different tissues.



Click to download full resolution via product page

Caption: ACP-105 signaling pathway.

# Experimental Protocols Receptor Selection and Amplification Technology (R-SAT) Assay

The R-SAT assay is a functional cell-based assay used to determine the agonist or antagonist activity of a compound on a specific receptor.

#### Methodology:

- Cell Culture: NIH3T3 cells are cultured in an appropriate medium.
- Transfection: Cells are transiently co-transfected with an expression vector for the human androgen receptor (wild type or mutant) and a reporter gene construct.







- Compound Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., **ACP-105**) or a reference agonist (e.g., DHT).
- Incubation: Cells are incubated for a period that allows for receptor activation and reporter gene expression.
- Signal Detection: The activity of the reporter gene product (e.g., luciferase) is measured using a luminometer.
- Data Analysis: The dose-response curves are plotted, and parameters such as EC50 (for agonists) or IC50 (for antagonists) are calculated.





Click to download full resolution via product page

Caption: Workflow for the R-SAT assay.



# In Vivo Anabolic Activity Assay in Castrated Rats (Hershberger Assay)

This assay is used to assess the anabolic and androgenic activity of a compound in a living organism.

#### Methodology:

- Animal Model: Immature male rats are surgically castrated to remove the endogenous source of androgens.
- Acclimatization: The animals are allowed to recover and acclimatize for a specific period.
- Compound Administration: The castrated rats are treated daily with the test compound (e.g., ACP-105) or a reference androgen (e.g., testosterone propionate) for a set duration (e.g., 10-14 days). A vehicle control group is also included.
- Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed. These include anabolic tissues (levator ani muscle) and androgenic tissues (ventral prostate and seminal vesicles).
- Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle control group. The ratio of anabolic to androgenic activity is calculated to determine the selectivity of the compound.





Click to download full resolution via product page

Caption: Workflow for the Hershberger assay.



## Conclusion

ACP-105 represents a significant advancement in the field of selective androgen receptor modulators. Its well-defined structure-activity relationship has led to a compound with potent anabolic effects and a favorable safety profile, characterized by its tissue selectivity. The partial agonist nature of ACP-105 at the androgen receptor is key to its mechanism of action, allowing for the desired therapeutic effects in muscle and bone while minimizing unwanted androgenic side effects. Further research into its neuroprotective properties and the precise molecular interactions governing its tissue selectivity will undoubtedly pave the way for its potential clinical development in a range of therapeutic areas. This guide provides a foundational understanding for researchers and drug development professionals seeking to explore the full potential of ACP-105 and similar next-generation SARMs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Synthesis, structure-activity relationships, and characterization of novel nonsteroidal and selective androgen receptor modulators PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Nonsteroidal Selective Androgen Receptor Modulators and Selective Estrogen Receptor β
  Agonists Moderate Cognitive Deficits and Amyloid-β Levels in a Mouse Model of Alzheimer's
  Disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [ACP-105: A Deep Dive into its Molecular Structure and Activity Relationship]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541016#acp-105-molecular-structure-and-activity-relationship]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com